2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or pyrrolidine rings.
Scientific Research Applications
2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxamide
- 2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylate
- 2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-sulfonic acid
Uniqueness
2-Ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-ethyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-3-8-12-9(10(16-8)11(14)15)7-4-5-13(2)6-7/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
HPTIKPGGYJTYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)O)C2CCN(C2)C |
Origin of Product |
United States |
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